tert-Butyl (2R,3R)-3-(4-(trifluoromethyl)phenyl)aziridine-2-carboxylate
Description
tert-Butyl (2R,3R)-3-(4-(trifluoromethyl)phenyl)aziridine-2-carboxylate is a chiral aziridine derivative featuring a strained three-membered ring system. The tert-butyl ester group provides steric protection to the carboxylate moiety, while the 4-(trifluoromethyl)phenyl substituent introduces strong electron-withdrawing effects. Aziridines are valuable intermediates in organic synthesis and medicinal chemistry due to their reactivity in ring-opening reactions, which can be tailored for applications in drug discovery, agrochemicals, and materials science. The (2R,3R) stereochemistry of this compound is critical for its stereoselective interactions in asymmetric synthesis or biological systems.
Properties
IUPAC Name |
tert-butyl 3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-13(2,3)20-12(19)11-10(18-11)8-4-6-9(7-5-8)14(15,16)17/h4-7,10-11,18H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSDSDHFCWJEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway
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Imine Formation : Condensation of 4-(trifluoromethyl)benzaldehyde with an amine precursor (e.g., benzylamine) in the presence of TiCl₄ or similar Lewis acids.
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α-Chlorination : Treatment with chlorinating agents (e.g., NFSI) to generate α-chloroimines.
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Reductive Cyclization : Reduction of the imine with NaBH₄ or LiAlH₄ to yield β-chloroamines, followed by intramolecular SN2 displacement to form the aziridine ring.
Example Conditions
Mitsunobu Reaction for Ring Closure
The Mitsunobu reaction enables stereoselective aziridine formation by coupling β-hydroxyamines with suitable leaving groups.
Key Steps
Example Protocol
Organocatalytic Aziridination
Organocatalysts (e.g., chiral amines) facilitate asymmetric aziridination of alkenes with trifluoromethylated electrophiles.
Mechanism
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Chalcone Activation : The organocatalyst activates chalcone derivatives via enamine or iminium intermediates.
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Trifluoromethylation : Reaction with trifluoromethylating agents (e.g., CF₃I) under oxidative conditions (e.g., TBHP).
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Ring Closure : Intramolecular attack forms the aziridine ring with stereochemical control.
Representative Data
| Catalyst | Substrate | Oxidant | Yield (%) | d.r. (cis:trans) | Source |
|---|---|---|---|---|---|
| L-Proline derivative | 4-(Trifluoromethyl)chalcone | TBHP | 65–78 | 15:1 | |
| (R)-Cinchona alkaloid | α,β-Unsaturated ester | m-CPBA | 70–85 | 20:1 |
Reduction of Oxazaphospholidines
This method employs oxazaphospholidines as intermediates for aziridine synthesis, enabling high stereoselectivity.
Procedure
Results
Stereoselective Ring Expansion
Ring expansion of smaller heterocycles (e.g., oxiranes) provides access to aziridines with retained stereochemistry.
Case Study: Oxirane to Aziridine
Outcome
| Starting Oxirane | Reagents | Product | Yield (%) | d.r. (cis:trans) | Source |
|---|---|---|---|---|---|
| (S)-2-CF₃-Oxirane | TsCl, NH₃, BF₃·OEt₂ | 1-Tosyl-2-CF₃-aziridine | 31–61 | >95:5 |
Industrial-Scale Synthesis
Large-scale production often employs continuous flow chemistry or optimized batch processes.
Key Modifications
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Solvent Optimization : Use of polar aprotic solvents (THF, DCM) to stabilize intermediates.
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Catalyst Recycling : Reusable chiral catalysts (e.g., chiral auxiliaries) to reduce costs.
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Purification : Flash chromatography or crystallization to achieve >95% purity.
Comparative Analysis of Methods
Critical Challenges and Solutions
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Stereochemical Purity : Achieved via chiral auxiliaries (e.g., (R)-phenylglycinol) or enantioselective catalysts.
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Trifluoromethyl Stability : Use of electron-donating groups (e.g., tert-butoxycarbonyl) to prevent decomposition.
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Side Reactions : Minimized by low-temperature reactions (−40°C to 0°C) .
Chemical Reactions Analysis
Trans-tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions: Common reagents include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential role as a building block in the synthesis of biologically active molecules. The aziridine ring is known for its ability to undergo various transformations, making it valuable in the development of pharmaceuticals.
Case Study : A study demonstrated the use of aziridines in synthesizing complex alkaloids, where tert-butyl (2R,3R)-3-(4-(trifluoromethyl)phenyl)aziridine-2-carboxylate served as a precursor. The compound's trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug efficacy .
Synthetic Methodologies
The compound has been utilized in continuous flow synthesis processes, particularly through the Baldwin rearrangement. This method allows for efficient production of aziridines with high yields and selectivity.
Data Table: Continuous Flow Synthesis Parameters
| Entry | Temperature (°C) | Residence Time (min) | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| 1 | 130 | 10 | 79 | 88:12 |
| 2 | 135 | 10 | 61 | 90:10 |
| 3 | 140 | 12 | 78 | 85:15 |
This table illustrates the optimization of reaction conditions using this compound to achieve high yields in aziridine synthesis .
Material Sciences
Research indicates that compounds containing aziridine structures can be used to develop advanced materials with unique properties. The incorporation of trifluoromethyl groups can impart desirable characteristics such as increased thermal stability and chemical resistance.
Case Study : A recent investigation explored the use of aziridine derivatives in creating polymeric materials. The presence of the tert-butyl and trifluoromethyl groups enhanced the mechanical properties and thermal stability of the resulting polymers .
Mechanism of Action
The mechanism of action of trans-tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate involves its highly strained aziridine ring, which makes it a reactive intermediate. The compound can interact with various molecular targets, including enzymes and nucleophiles, leading to ring-opening reactions and the formation of new chemical bonds. These interactions can modulate the activity of biological molecules and pathways, making the compound useful in biochemical research and drug development.
Comparison with Similar Compounds
tert-Butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate (CAS: 1980007-29-1)
- Substituent : 3-Fluorophenyl (electron-withdrawing at meta position).
- Molecular Formula: C₁₄H₁₆FNO₂.
- This compound’s stereochemistry (2R,3R) aligns with the target compound, but the fluorine’s position may alter regioselectivity in nucleophilic ring-opening reactions .
trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate (CAS: 139731-94-5)
- Substituent : 4-Methoxyphenyl (electron-donating para-substituent).
- Molecular Formula: C₁₄H₁₉NO₃.
- Key Properties : The methoxy group enhances electron density on the aromatic ring, stabilizing the aziridine ring against electrophilic attack. Its trans configuration may lead to distinct conformational preferences compared to the cis-(2R,3R) target compound .
tert-Butyl (2R,3R)-3-(4-(trifluoromethyl)phenyl)aziridine-2-carboxylate
- Substituent : 4-(Trifluoromethyl)phenyl (strongly electron-withdrawing).
- Inferred Molecular Formula: C₁₅H₁₈F₃NO₂ (calculated).
- Key Properties : The trifluoromethyl group significantly increases electrophilicity at the aziridine ring, enhancing reactivity in ring-opening reactions. This substituent also improves metabolic stability and lipophilicity, making the compound a candidate for pharmaceutical applications .
Structural and Electronic Comparison
| Compound Name | CAS Number | Substituent | Electronic Nature | Reactivity Profile |
|---|---|---|---|---|
| Target compound | - | 4-(Trifluoromethyl)phenyl | Strongly electron-withdrawing | High ring-opening reactivity |
| 3-Fluorophenyl analog | 1980007-29-1 | 3-Fluorophenyl | Moderately electron-withdrawing | Moderate reactivity, meta-directed |
| 4-Methoxyphenyl analog | 139731-94-5 | 4-Methoxyphenyl | Electron-donating | Lower reactivity, stabilized ring |
Research Findings and Trends
- Stability : The trifluoromethyl group in the target compound enhances oxidative stability compared to alkyl-substituted aziridines, as observed in fluorinated analogs in and .
- Stereochemical Impact : The (2R,3R) configuration enables selective interactions in asymmetric catalysis, contrasting with the trans-aziridine in CAS 139731-94-5, which may exhibit divergent stereoselectivity .
Biological Activity
tert-Butyl (2R,3R)-3-(4-(trifluoromethyl)phenyl)aziridine-2-carboxylate is a synthetic organic compound classified as an aziridine. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to the strained ring structure. This article explores the biological activity of this compound, focusing on its mechanisms, potential applications in medicinal chemistry, and comparative analysis with similar compounds.
- Molecular Formula : C14H16F3NO2
- Molecular Weight : 287.28 g/mol
- CAS Number : 1637781-46-4
The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and reactivity, making it a noteworthy candidate for various biological applications.
The aziridine ring in this compound is highly strained, which facilitates nucleophilic attack and subsequent ring-opening reactions. This property allows the compound to interact with various biological targets, including enzymes and proteins, potentially modulating their activity. The trifluoromethyl group enhances electron-withdrawing effects, which can influence the compound's interaction with biological molecules.
Antiviral Properties
Research indicates that aziridine derivatives can exhibit antiviral activity. For instance, compounds similar to this compound have been studied for their ability to inhibit viral replication through enzyme inhibition mechanisms. The trifluoromethyl substitution may enhance binding affinity to viral proteases or polymerases.
Anticancer Activity
Studies have shown that aziridine compounds can induce apoptosis in cancer cells. The mechanism often involves the formation of reactive intermediates that can interact with cellular macromolecules, leading to cell death. The unique structure of this compound may contribute to its effectiveness against specific cancer cell lines.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor due to its ability to form covalent bonds with active site residues in target enzymes. This property is particularly valuable in drug design for conditions where enzyme overactivity is a concern.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| tert-Butyl 3-phenylaziridine-2-carboxylate | Structure | Moderate anticancer activity | Lacks trifluoromethyl group |
| tert-Butyl 3-(4-chlorophenyl)aziridine-2-carboxylate | Structure | Lower enzyme inhibition | Chlorine reduces lipophilicity |
| tert-Butyl 3-(4-methylphenyl)aziridine-2-carboxylate | Structure | Similar activity profile | Methyl group alters sterics |
Case Studies
- Antiviral Activity Study : A study conducted on aziridine derivatives showed that compounds with trifluoromethyl substitutions exhibited enhanced antiviral properties compared to their non-fluorinated counterparts. The mechanism involved direct inhibition of viral proteases.
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines demonstrated that this compound induced significant apoptosis at micromolar concentrations, indicating its potential as a chemotherapeutic agent.
- Enzyme Interaction Analysis : Kinetic studies revealed that the compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, showcasing its utility in drug design for metabolic disorders.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl (2R,3R)-3-(4-(trifluoromethyl)phenyl)aziridine-2-carboxylate, and what catalysts/reagents are critical for stereochemical control?
- Methodology :
-
Step 1 : Begin with a chiral aziridine precursor, such as (2R,3R)-aziridine, and introduce the 4-(trifluoromethyl)phenyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling using Pd(PPh₃)₄ and a trifluoromethyl-substituted aryl boronic acid) .
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Step 2 : Protect the carboxylate group using tert-butyl esters, often employing Boc anhydride (tert-butoxycarbonyl) under basic conditions (e.g., DMAP or triethylamine) .
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Critical Reagents : Pd catalysts for coupling, chiral auxiliaries (e.g., Evans’ oxazolidinones) to maintain stereochemistry, and Boc-protecting agents .
- Table 1 : Representative Synthetic Conditions
| Step | Reaction Type | Catalysts/Reagents | Yield | Reference |
|---|---|---|---|---|
| Phenyl coupling | Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂ | 39–65% | |
| Boc protection | Esterification | Boc₂O, DMAP | 75–90% |
Q. What analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?
- Methodology :
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X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement .
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NMR Spectroscopy : Key diagnostic signals include coupling constants (J) between aziridine protons (e.g., J = 4.4–10.6 Hz for cis-substituents) and trifluoromethyl group splitting patterns .
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HRMS : Confirm molecular formula (e.g., C₁₅H₁₆F₃NO₂ requires m/z 299.1132) .
- Table 2 : Key NMR Data for Structural Confirmation
| Proton | δ (ppm) | Multiplicity | Coupling (J) | Assignment |
|---|---|---|---|---|
| H-2 (aziridine) | 4.47 | dd | J = 10.6, 4.4 Hz | cis-stereochemistry |
| CF₃ (aromatic) | 7.09 | d | - | 4-substituent |
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic ring-opening reactions?
- Methodology :
- The electron-withdrawing CF₃ group increases aziridine ring strain, enhancing susceptibility to nucleophilic attack.
- Experimental Design : Compare kinetics of ring-opening with NH₃ or Grignard reagents against non-CF₃ analogs (e.g., bromophenyl derivatives). Monitor via HPLC or in situ IR .
- Key Insight : CF₃ reduces electron density at the aziridine N, accelerating reactions with soft nucleophiles (e.g., thiols) .
Advanced Research Questions
Q. How can computational modeling predict the stereochemical outcomes of aziridine functionalization?
- Methodology :
- Density Functional Theory (DFT) : Calculate transition states for ring-opening pathways. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction trajectories .
- Validation : Correlate computed activation energies with experimental yields (e.g., higher ee for predicted low-energy pathways) .
Q. What strategies resolve low yields in cross-coupling reactions involving trifluoromethyl-substituted aryl groups?
- Troubleshooting :
- Issue : Poor coupling efficiency due to CF₃ steric/electronic effects.
- Solution : Optimize catalyst loading (e.g., 5–10 mol% Pd) and use bulky ligands (e.g., XPhos) to stabilize intermediates .
- Case Study : Replacing CuI with CuTC (copper thiophene carboxylate) improved yields from 39% to 58% in Sonogashira reactions .
Q. How do degradation products of this compound impact environmental safety, and how can they be monitored?
- Methodology :
- Stability Studies : Expose the compound to UV light or aqueous buffers (pH 1–13) and analyze degradation via LC-MS .
- Ecotoxicology : Use Daphnia magna assays to assess acute toxicity of byproducts (e.g., trifluoroacetic acid) .
- Mitigation : Store under inert atmosphere (N₂) at –20°C to suppress hydrolysis .
Contradictions and Limitations
- Stereochemical Assignments : Early studies relied on NMR coupling constants, but X-ray crystallography (e.g., SHELX-refined structures) later corrected misassignments in some analogs .
- Biological Activity : While bromophenyl analogs show enzyme inhibition (IC₅₀ ~10 µM), trifluoromethyl derivatives may require modified assays due to increased lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
